molecular formula C17H13F4IS B12692037 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene CAS No. 85721-04-6

6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene

Cat. No.: B12692037
CAS No.: 85721-04-6
M. Wt: 452.2 g/mol
InChI Key: FXKLTDSAOBKIMJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.

    Introduction of Fluorine and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like fluorine gas or trifluoromethyl iodide.

    Attachment of the Iodopropyl Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the iodopropyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the iodine substituent to a corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen exchange reactions where the iodine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving halogenated compounds.

    Medicine: Potential use as a pharmacophore in the development of new drugs, particularly in the treatment of psychiatric disorders.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of fluorine and iodine atoms could enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene Derivatives: Other compounds in this class, such as chlorprothixene and flupenthixol, are known for their antipsychotic properties.

    Halogenated Aromatics: Compounds like 2,4,6-trifluorobenzene and 3-iodoanisole share similar halogen substituents.

Uniqueness

6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is unique due to the combination of fluorine, trifluoromethyl, and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

85721-04-6

Molecular Formula

C17H13F4IS

Molecular Weight

452.2 g/mol

IUPAC Name

6-fluoro-9-(3-iodopropyl)-2-(trifluoromethyl)-9H-thioxanthene

InChI

InChI=1S/C17H13F4IS/c18-11-4-5-13-12(2-1-7-22)14-8-10(17(19,20)21)3-6-15(14)23-16(13)9-11/h3-6,8-9,12H,1-2,7H2

InChI Key

FXKLTDSAOBKIMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(C3=C(S2)C=C(C=C3)F)CCCI

Origin of Product

United States

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